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Introduction
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the

anterior pituitary gland. While its primary role is to stimulate the adrenal cortex, specific

fragments of ACTH exhibit unique biological activities independent of steroidogenesis. The

heptapeptide fragment ACTH (4-10), with the sequence Met-Glu-His-Phe-Arg-Trp-Gly,

represents the core sequence shared by all melanocortins and is a focal point of research due

to its diverse effects on the central nervous system and other tissues.[1] This technical guide

provides a comprehensive overview of the structure-activity relationship (SAR) of ACTH (4-10),
focusing on its interaction with melanocortin receptors, the influence of amino acid

modifications on its activity, and the signaling pathways it modulates.

Core Structure and Activity
The biological activity of ACTH (4-10) is primarily mediated through its interaction with

melanocortin receptors (MCRs), a family of G protein-coupled receptors.[2] Of the five MCR

subtypes (MC1R to MC5R), ACTH (4-10) is known to be an agonist at the melanocortin-4

receptor (MC4R).[2][3] The His-Phe-Arg-Trp sequence within ACTH (4-10) is considered the

crucial "message sequence" for melanocortin receptor activation.[4]

The peptide's structure is critical for its biological function. Modifications to its amino acid

sequence can dramatically alter its binding affinity, potency, and selectivity for different MCR
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subtypes, as well as its metabolic stability.

Data Presentation: Quantitative Analysis of ACTH
Fragments and Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of

various ACTH fragments and analogs at different melanocortin receptors. These values are

essential for understanding the SAR and for the rational design of novel therapeutic agents.

Table 1: Binding Affinities (Ki, nM) of ACTH Fragments at Melanocortin Receptors

Peptide MC1R MC3R MC4R MC5R

α-MSH 0.113 44.7 357 2440

ACTH(1-39) 2.95 409 4060 12000

ACTH(1-24) 0.38 20.3 207 1000

ACTH(1-17) 0.28 21.6 185 1140

ACTH(1-14) 0.36 28.5 275 1380

ACTH(6-24) 16.2 1130 11200 >100000

Data compiled from Schiöth et al. (1997).[5] Ki values were determined by competitive

displacement of [125I-Tyr2][Nle4,D-Phe7]α-MSH.

Table 2: Functional Potency (EC50, nM) of ACTH Peptides at the Human Melanocortin-1

Receptor (hMC1R)
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Peptide EC50 (nM)

ACTH(1-17) Most Potent

α-MSH Potent

ACTH(1-39) Less Potent

Desacetyl α-MSH Less Potent

Acetylated ACTH(1-10) Less Potent

ACTH(1-10) Least Potent

Data compiled from Wakamatsu et al. (1997), indicating the rank order of potency in stimulating

adenylate cyclase in HEK 293 cells transfected with the hMC1R.[6] Absolute EC50 values were

not provided in the source.

Table 3: Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of ACTH Analogs at

Human Melanocortin Receptors

Peptide Receptor Ki (nM) EC50 (nM)

NDP-α-MSH hMC1R 0.8 ± 0.1 1.0 ± 0.2

hMC3R 6.1 ± 0.6 0.6 ± 0.1

hMC4R 3.9 ± 0.4 1.3 ± 0.2

NDNal(2')7-ACTH(1-

24)
hMC3R 5.9 ± 0.8 83 ± 15

hMC4R 3.8 ± 0.1 134 ± 32

NDNal(2')7-ACTH(1-

17)
hMC3R 15 ± 3 150 ± 25

hMC4R 12 ± 2 210 ± 35

Data compiled from Yang et al. (2009).[7][8] NDP-α-MSH is a potent synthetic melanocortin

agonist. NDNal(2')7 indicates the substitution of Phe at position 7 with D-2'-Naphthylalanine.
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Structure-Activity Relationship of Key Analogs
Semax (ACTH(4-7)PGP)
Semax is a synthetic analog of ACTH(4-10) with the sequence Met-Glu-His-Phe-Pro-Gly-Pro.

The C-terminal Pro-Gly-Pro tripeptide was added to increase its resistance to enzymatic

degradation.[9] Semax has demonstrated neuroprotective, nootropic, and anxiolytic properties.

[9] While its exact binding profile to all melanocortin receptors is not fully elucidated in

comparative tables, it is theorized to interact with melanocortin receptor pathways, potentially

as an antagonist or partial agonist at MC4R and MC5R, thereby influencing cAMP signaling.

[10]

ORG 2766 (Met(O2)-Glu-His-Phe-D-Lys-Phe)
ORG 2766 is a metabolically stable analog of ACTH(4-9). Studies have shown that it binds to

Schwann cells and can increase intracellular cAMP levels.[11] This suggests an interaction with

Gs-coupled receptors, which is characteristic of melanocortin receptors. However, detailed

binding affinity and functional potency data across the different MCR subtypes are not readily

available in a comparative format.

Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to

displace a radiolabeled ligand from the target receptor.

1. Materials:

Cell Membranes: Membranes prepared from cells (e.g., HEK293 or CHO) stably or

transiently expressing the melanocortin receptor of interest (MC1R, MC3R, MC4R, or

MC5R).

Radioligand: Typically [125I]-[Nle4, D-Phe7]α-MSH ([125I]-NDP-α-MSH), a high-affinity, non-

selective melanocortin receptor agonist.

Assay Buffer: e.g., 25 mM HEPES, pH 7.4, containing MgCl2, CaCl2, and a protease

inhibitor cocktail.
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Test Compounds: ACTH (4-10) and its analogs at various concentrations.

Non-specific Binding Control: A high concentration of a non-labeled potent agonist (e.g., 1

µM NDP-α-MSH).

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

Scintillation Counter: For quantifying radioactivity.

2. Procedure:

Membrane Preparation: Cell membranes are prepared by homogenization and differential

centrifugation of cultured cells expressing the target receptor. The protein concentration of

the membrane preparation is determined.

Assay Setup: In a 96-well plate, incubate a fixed amount of cell membrane protein with a

constant concentration of the radioligand (e.g., 0.1 nM [125I]-NDP-α-MSH) and varying

concentrations of the unlabeled test compound.

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time

(e.g., 60-90 minutes) to reach binding equilibrium.

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by

vacuum filtration through glass fiber filters. The filters are then washed with ice-cold assay

buffer to remove non-specifically bound radioligand.

Quantification: The radioactivity retained on the filters is measured using a gamma or

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis of the

competition curve. The Ki value is then calculated from the IC50 value using the Cheng-

Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand

and Kd is its dissociation constant for the receptor.[12]

cAMP Functional Assay
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This assay measures the ability of a compound to stimulate or inhibit the production of cyclic

adenosine monophosphate (cAMP), a second messenger generated upon the activation of Gs-

coupled receptors like the melanocortin receptors.

1. Materials:

Cells: HEK293 or CHO cells stably or transiently expressing the melanocortin receptor of

interest.

Cell Culture Medium: Appropriate medium for cell culture (e.g., DMEM).

Stimulation Buffer: A buffer such as Hanks' Balanced Salt Solution (HBSS) or serum-free

medium, often supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to

prevent cAMP degradation.

Test Compounds: ACTH (4-10) and its analogs at various concentrations.

cAMP Detection Kit: Commercially available kits for measuring cAMP levels (e.g., HTRF,

AlphaScreen, or ELISA-based kits).

Microplate Reader: A plate reader compatible with the chosen cAMP detection kit.

2. Procedure:

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere and grow

overnight.

Compound Preparation: Prepare serial dilutions of the test compounds in the stimulation

buffer.

Cell Stimulation: Remove the cell culture medium and add the compound dilutions to the

cells. Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP

concentration according to the manufacturer's protocol for the specific cAMP detection kit

being used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1664359?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Plot the cAMP concentration as a function of the test compound

concentration. Determine the EC50 value (the concentration of the compound that produces

50% of the maximal response) by non-linear regression analysis of the dose-response curve.

Signaling Pathways
Activation of melanocortin receptors by ACTH (4-10) and its analogs primarily initiates the Gs-

adenylyl cyclase-cAMP signaling cascade. This pathway plays a crucial role in mediating the

various physiological effects of these peptides.
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Figure 1. Canonical cAMP signaling pathway activated by ACTH(4-10) and its analogs.

Experimental Workflow Visualization
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The following diagram illustrates the general workflow for a competitive radioligand binding

assay, a key experiment for determining the binding affinity of ACTH (4-10) analogs.

Start Prepare Cell Membranes
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Separate Bound/
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Figure 2. General workflow for a competitive radioligand binding assay.

Conclusion
The structure-activity relationship of ACTH (4-10) is a complex and multifaceted field of study.

The core heptapeptide sequence serves as a template for a wide range of biological activities,

primarily mediated through the melanocortin receptor system. Understanding the quantitative

aspects of ligand-receptor interactions and the downstream signaling pathways is crucial for

the development of novel therapeutics targeting a variety of conditions, from

neurodegenerative diseases to metabolic disorders. This technical guide provides a

foundational understanding of the SAR of ACTH (4-10) and its analogs, offering valuable

insights for researchers and drug development professionals in this dynamic area of peptide

research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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